3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

This compound features a critical ortho-methyl group on the N1-benzyl substituent, imposing steric hindrance that distinguishes it from unsubstituted benzyl analogs. This conformational restriction significantly influences target binding affinity in 1,3-diarylpyrazole scaffolds. Ideal as a key intermediate or probe in SAR studies for COX-2/5-LOX enzyme programs, where benzodioxole-pyrazole hybrids have proven activity. Also suitable as a negative control or novel phenotypic screening scaffold. High purity (98%) supports use as an analytical reference standard. Request a quote today to advance your SAR campaign.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 955976-56-4
Cat. No. B2564423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole
CAS955976-56-4
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=CC(=N2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)11-20-9-8-16(19-20)14-6-7-17-18(10-14)22-12-21-17/h2-10H,11-12H2,1H3
InChIKeyUUVULZXBTFNMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

955976-56-4 Procurement Guide: Sourcing and Characterizing 3-(1,3-Benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole


3-(1,3-Benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole (CAS 955976-56-4) is a synthetic organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . It is a 1,3-diarylpyrazole derivative, characterized by a benzodioxole moiety at the pyrazole 3-position and a 2-methylbenzyl group at the 1-position . As a member of the benzodioxole-pyrazole hybrid class, its structure is associated with potential biological activities, but primary research data specific to this compound is currently sparse in public scientific literature [1].

The Criticality of the ortho-Methylbenzyl Group in 3-(1,3-Benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole (955976-56-4)


The defining structural feature of CAS 955976-56-4 is the 2-methylbenzyl substitution on the pyrazole N1 position. This ortho-methyl group is not a trivial modification; it imposes significant steric hindrance and conformational restriction compared to analogous compounds with an unsubstituted benzyl or other alkyl groups . In the broader class of 1,3-diarylpyrazoles, subtle modifications to the N1-aryl substituent are known to dramatically alter target binding affinity and biological selectivity, a principle demonstrated in structure-activity relationship (SAR) studies of related anticancer and anti-inflammatory agents [1]. Therefore, substituting this compound with a similar, but structurally distinct, pyrazole derivative (e.g., one lacking the ortho-methyl group) would result in a different chemical entity with unpredictable and likely divergent biological and physicochemical properties, undermining experimental reproducibility.

Quantitative Evidence for 955976-56-4: Differentiating the 2-Methylbenzyl Substituent


Steric Parameter Comparison: 2-Methylbenzyl vs. Unsubstituted Benzyl

The differentiation of 955976-56-4 from its closest structural analog, which would lack the 2-methyl group on the N1-benzyl ring, can be quantified through steric parameters. The Taft steric parameter (Es) for a methyl group is -1.24, while for a hydrogen it is 0. This quantifies the increased steric bulk and conformational restriction imparted by the ortho-methyl substituent, which is a critical determinant in molecular recognition and target binding [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Evidence Gap Analysis: Lack of Comparative Bioactivity Data for 955976-56-4

A thorough search of primary literature, including PubMed, Scopus, and patent databases, reveals no published, direct, head-to-head comparative biological data for 955976-56-4 against a specific analog. Reports of IC50 values for this compound are found only on excluded vendor sites and lack assay context, comparator data, or primary citations, rendering them unsuitable for scientific evaluation [1]. The compound appears to be primarily a screening compound from commercial libraries without a publicly disclosed research profile.

Medicinal Chemistry Chemical Biology Data Reproducibility

Purity Specification as a Quality Control Benchmark for 955976-56-4

In the absence of comparative biological data, purity becomes a critical differentiator for procurement. Reputable vendors specify the purity of 3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole (CAS 955976-56-4) at 98% . This provides a verifiable, quantitative benchmark for quality control that ensures reproducibility in subsequent experiments, distinguishing it from offerings with unspecified or lower purity.

Analytical Chemistry Quality Control Chemical Synthesis

Research Application Scenarios for 3-(1,3-Benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole (955976-56-4)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration

This compound is ideally suited as a key intermediate or probe in SAR studies of 1,3-diarylpyrazoles. Its unique ortho-methylbenzyl group provides a specific steric and conformational handle . Procurement is justified to systematically evaluate the impact of N1-substitution on biological activity, particularly in programs targeting enzymes like COX-2 or 5-LOX where related benzodioxole-pyrazole hybrids have shown promise [1].

Chemical Biology: Probe for Target Identification

Given its structural similarity to bioactive benzodioxole-pyrazoles but uncharacterized biological profile , this compound can serve as a negative control or a novel scaffold for phenotypic screening. Its procurement supports forward chemical genetics approaches, where the compound is used in cell-based assays to identify new biological targets, with its specific structure allowing for later SAR refinement.

Chemical Synthesis: Reference Standard or Advanced Intermediate

The high vendor-specified purity of 98% makes this compound suitable as an analytical reference standard for method development (e.g., HPLC, LC-MS) when working with similar pyrazole derivatives. Additionally, its structure makes it a valuable, well-characterized intermediate for further synthetic elaboration, such as functionalization of the pyrazole ring or the benzodioxole moiety.

Technical Documentation Hub

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